6-(2-Cyclopropylethoxy)pyridin-3-amine

Medicinal Chemistry Sodium Channel Modulators CNS Penetration

Sourcing high-quality pyridin-3-amine building blocks with consistent cyclopropylethoxy substitution is critical for CNS drug discovery programs. This intermediate provides a reliable solution. - Purity: ≥98%, ensuring reproducible synthesis of aminopyridinamide-based sodium channel modulators. - Key Properties: LogP ~1.51 and Fsp3 0.5, ideal for balancing blood-brain barrier permeability and reducing non-specific binding. - Supply Chain: Available globally with room temperature shipping, backed by dedicated stock for research and development needs.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B13620023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Cyclopropylethoxy)pyridin-3-amine
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CC1CCOC2=NC=C(C=C2)N
InChIInChI=1S/C10H14N2O/c11-9-3-4-10(12-7-9)13-6-5-8-1-2-8/h3-4,7-8H,1-2,5-6,11H2
InChIKeyNGCNGCXLYAYVNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Cyclopropylethoxy)pyridin-3-amine: Chemical & Procurement Profile


6-(2-Cyclopropylethoxy)pyridin-3-amine (CAS 1399661-21-2) is a specialized pyridin-3-amine derivative characterized by a cyclopropylethoxy substituent at the pyridine 6-position . This building block is primarily utilized in medicinal chemistry for the synthesis of aminopyridinamides as sodium channel modulators and in the construction of fused heterocyclic systems . Its molecular formula is C₁₀H₁₄N₂O with a molecular weight of 178.23 g/mol, and it is commercially available in research quantities with a specification of 98% purity .

1 Sodium channel modulator synthesis: critical aminopyridinamide building block
2 Reported lipophilicity profile supports CNS lead optimization studies
3 Versatile primary amine enables fused heterocyclic system construction

Why 6-(2-Cyclopropylethoxy)pyridin-3-amine Is Irreplaceable


Direct substitution of 6-(2-cyclopropylethoxy)pyridin-3-amine with common pyridin-3-amine analogs (e.g., 6-methoxy or 6-ethoxy derivatives) is not scientifically sound. The cyclopropylethoxy moiety imparts a unique combination of steric bulk, conformational rigidity, and lipophilicity (LogP ~1.51 ) that directly influences molecular recognition, metabolic stability, and downstream biological activity in the final aminopyridinamide products . Class-level inference indicates that the cyclopropyl group can enhance metabolic stability compared to linear alkyl ethers, making the compound a critical intermediate for sodium channel modulator programs where precise physicochemical properties are required [1].

Replacing cyclopropylethoxy with methoxy or ethoxy analogs may shift lipophilicity and metabolic stability profiles.

Common analog offered at 95% purity; higher impurity load may affect sensitive multi-step reaction yields.

Cyclopropylethoxy introduces conformational rigidity absent in linear chains; molecular recognition can differ.

6-(2-Cyclopropylethoxy)pyridin-3-amine: Key Differentiators vs. Analogs


Lipophilicity Balance for CNS Drug-like Properties

6-(2-Cyclopropylethoxy)pyridin-3-amine exhibits a calculated LogP of 1.51 . This value is intermediate between its direct analogs 6-methoxypyridin-3-amine (LogP 1.25 ) and 6-ethoxypyridin-3-amine (LogP 1.69 ), positioning it within a narrow lipophilicity window associated with favorable CNS penetration and reduced non-specific binding. The cyclopropylethoxy group provides a 21% increase in LogP over methoxy and a 11% decrease relative to ethoxy, offering a balanced physicochemical profile that is not achievable with the simpler alkoxy analogs.

Lipophilicity Balance
Cross-study comparable
LogP 1.51 (vs 1.25 methoxy, 1.69 ethoxy)
Reported LogP supports CNS penetration optimization
Calculated values; verify experimentally
Medicinal Chemistry Sodium Channel Modulators CNS Penetration

Commercial Purity Benchmark vs. Industry Standard

The target compound is supplied with a guaranteed minimum purity of 98% . In contrast, common pyridin-3-amine analogs such as 6-methoxypyridin-3-amine dihydrochloride are typically offered at 95% purity . This 3% absolute purity difference translates to a 60% reduction in maximum potential impurities (2% vs. 5%), which is significant for sensitive downstream reactions where impurity profiles directly impact yield and byproduct formation.

Purity Specification
Cross-study comparable
98% (vs 95% common analog)
Reduced maximum impurities for sensitive syntheses
Vendor specification; lot-dependent review recommended
Chemical Synthesis Procurement Quality Control

Cyclopropylethoxy Moiety: Unique Structural Profile

The 2-cyclopropylethoxy substituent at the 6-position of the pyridine ring provides a unique combination of a rigid cyclopropane ring and an ethyl spacer, resulting in a distinct three-dimensional shape and electron distribution compared to linear alkoxy chains. While no direct head-to-head biological data exists for the isolated building block, class-level inference from cyclopropyl-containing drug candidates suggests that this moiety can enhance metabolic stability by blocking oxidative metabolism at the adjacent carbon [1]. The amine group at the 3-position remains unhindered and available for further derivatization, including amide bond formation for sodium channel modulator synthesis .

Structural Motif
Class-level inference
Cyclopropylethoxy group; Fsp3 0.5
May enhance metabolic stability based on class evidence
Class-level data; direct building-block data to verify
Medicinal Chemistry SAR Molecular Recognition

Validated Application in Sodium Channel Modulator Synthesis

6-(2-Cyclopropylethoxy)pyridin-3-amine is explicitly documented as a precursor for aminopyridinamides that act as sodium channel modulators . This class of compounds has demonstrated activity against voltage-gated sodium channels, with early aminopyridinamide leads showing IC₅₀ values in the nanomolar range in electrophysiological assays [1]. While the target compound itself is a building block and not directly assayed, its incorporation into the aminopyridinamide scaffold introduces the cyclopropylethoxy group, which is expected to fine-tune the lipophilicity and metabolic stability of the final active pharmaceutical ingredient.

Documented Use
Supporting evidence
Precursor for aminopyridinamide sodium channel modulators
Aligned with specific chemical series
Reference: J. Med. Chem. 1998, 41, 2779
Ion Channel Pharmacology Chemical Intermediates Lead Optimization

6-(2-Cyclopropylethoxy)pyridin-3-amine: Application Scenarios


Aminopyridinamide Sodium Channel Modulator Synthesis

This compound serves as a critical intermediate in the multi-step synthesis of aminopyridinamide-based sodium channel modulators . The cyclopropylethoxy group at the 6-position of the pyridine ring is incorporated early in the synthetic route and subsequently derivatized via the 3-amino group to form the final amide linkage. The unique LogP and structural features of this building block are essential for achieving the desired physicochemical and pharmacological profile of the final sodium channel modulators, which are investigated for pain and CNS disorders [1].

Lead Optimization in CNS Drug Discovery Programs

Medicinal chemists optimizing CNS-penetrant drug candidates can utilize this building block to explore the effects of a cyclopropylethoxy substituent on target binding, metabolic stability, and off-target profiles. The intermediate LogP (1.51) is particularly well-suited for CNS applications, as it balances the need for blood-brain barrier permeability with the risk of P-gp efflux and non-specific binding . The Fsp3 value of 0.5 suggests a favorable balance of aromatic and aliphatic character, which is associated with improved clinical success rates .

Construction of Fused Heterocyclic Systems

The primary amino group at the 3-position of the pyridine ring can participate in various cyclization reactions with bifunctional electrophiles, enabling the synthesis of novel fused heterocyclic scaffolds . The cyclopropylethoxy group at the 6-position remains intact during these transformations, imparting its unique steric and electronic properties to the resulting heterocyclic products. This application expands the chemical space accessible from this building block beyond simple amide derivatives.

Application
Selection Property
Validation Focus
Aminopyridinamide sodium channel modulator synthesis
Cyclopropylethoxy lipophilicity and amine reactivity
Amide coupling efficiency; LogP verification
CNS drug discovery lead optimization
Intermediate LogP and Fsp3 balance
CNS permeability assays; metabolic stability screening
Fused heterocyclic scaffold construction
Primary amine for cyclization, steric protection
Cyclization reaction compatibility; product characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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